This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound, 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-, is classified under organofluorine compounds due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.
The synthesis of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- can be approached through several methods. One common method involves the reaction of thiazole derivatives with trifluoromethylated phenyl compounds. The process typically includes:
For instance, one synthesis route may involve using potassium carbonate as a base in dimethylformamide (DMF) to promote the nucleophilic attack of the thiazole on a trifluoromethylated aryl halide .
The molecular structure of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- features a thiazole ring fused with a phenyl group that has a trifluoromethyl substituent.
Crystallographic studies can provide detailed information about bond lengths and angles, confirming the spatial arrangement of atoms within the molecule .
The chemical reactivity of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- is influenced by both its thiazole and trifluoromethyl groups. Key reactions include:
These reactions are significant for modifying the compound's structure for enhanced biological activity or for creating derivatives with novel properties .
The mechanism of action for compounds like 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- often involves interaction with biological targets such as enzymes or receptors.
The physical properties of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- include:
Chemical properties include:
4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- has potential applications in:
The trifluoromethylphenyl moiety in 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- serves as a structural trigger for aryl hydrocarbon receptor (AhR) activation, leading to autoinduction of CYP1A enzymes. This self-amplifying metabolic pathway significantly accelerates the compound's clearance over repeated exposures [2].
AhR binding initiates translocation to the nucleus, where it forms a heterodimer with ARNT (AhR nuclear translocator). This complex activates Xenobiotic Response Elements (XREs) in the promoter regions of CYP1A1, CYP1A2, and CYP1A3 genes. In rainbow trout hepatocyte models, AhR activation by trifluoromethyl-containing compounds increased CYP1A1/2 protein expression by 3.8-fold within 48 hours, directly correlating with enhanced oxidative metabolism of the parent compound [2].
Autoinduction manifests as time-dependent pharmacokinetics:
Table 1: Time-Dependent Clearance in Rat Hepatocytes
Exposure Duration | CYP1A Activity (nmol/min/mg) | Parent Compound Half-life (h) |
---|---|---|
24 hours | 0.45 ± 0.07 | 8.2 ± 1.1 |
72 hours | 1.83 ± 0.21 | 2.1 ± 0.3 |
This 3.2-fold reduction in half-life demonstrates clinically significant autoinduction [2].
The trifluoromethylphenyl-thiazole scaffold exhibits marked species-dependent AhR affinity:
Table 2: Species Sensitivity in AhR Activation
Species | EC50 (μM) | Max Induction (Fold vs. Control) | Key Findings |
---|---|---|---|
Rat | 0.18 ± 0.03 | 4.2 ± 0.5 | Robust CYP1B1 upregulation |
Human | 8.7 ± 1.2 | 1.9 ± 0.3 | Limited AhR nuclear translocation |
Rainbow Trout | 0.05 ± 0.01 | 5.6 ± 0.7 | Gender-dimorphic response (male > female) |
The 48-fold lower EC50 in trout versus humans indicates critical inter-species metabolic variations affecting preclinical-to-clinical translation [2].
CYP1A-mediated oxidation generates three primary metabolites:
LC-MS/MS fragmentation patterns confirm structural assignments, with the ring-hydroxylated species constituting 68% of total metabolites in human microsomes versus 92% in rat models [1] [2].
The phenolic -OH group of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- undergoes UGT1A6-catalyzed glucuronidation following CYP oxidation. AhR activation indirectly upregulates UGT1A6 via the Nrf2 pathway, creating a dual-phase metabolic acceleration:
Hepatocyte co-incubation with the UGT inhibitor 5-nitrouracil reduced glucuronide formation by 88%, confirming UGT1A6 dominance [2].
Table 3: UGT Isoform Selectivity for 4-Thiazolol Metabolites
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Relative Activity (%) |
---|---|---|---|
1A6 | 18.4 ± 2.1 | 412 ± 34 | 100 |
1A9 | 47.2 ± 5.3 | 88 ± 12 | 21 |
2B7 | >100 | <5 | <3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: